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Compound of Interest

Compound Name:
N-(6-Oxo-6,7-dihydro-1H-purin-2-

yl)isobutyramide

Cat. No.: B108328 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: N2-isobutyrylguanine is a critical protected nucleobase frequently utilized in the

chemical synthesis of oligonucleotides. Its precise chemical structure, including the potential for

tautomerism, is fundamental to its reactivity and incorporation. This document provides a

comprehensive technical overview of the methodologies employed for the structural elucidation

of N2-isobutyrylguanine, detailing experimental protocols and data interpretation from key

analytical techniques.

Introduction
N2-isobutyrylguanine is an acylated derivative of guanine, where an isobutyryl group serves as

a protecting group for the exocyclic amine at the N2 position. This protection is essential during

automated solid-phase oligonucleotide synthesis to prevent unwanted side reactions. Accurate

structural characterization is paramount to confirm its identity, purity, and isomeric form before

its use in synthesizing therapeutic or research-grade nucleic acids. The primary analytical

techniques for its structural elucidation include Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.[1][2] This guide outlines

the synthesis and the application of these methods in confirming the molecular structure of N2-

isobutyrylguanine.

Physicochemical Properties
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A summary of the fundamental physicochemical properties of N2-isobutyrylguanine is

presented below. This data is crucial for sample handling, solvent selection, and interpretation

of analytical results.

Property Value Reference

CAS Number 21047-89-2 [3]

Molecular Formula C₉H₁₁N₅O₂ [3]

Molecular Weight 221.22 g/mol [3]

Melting Point >300 °C [3]

SMILES
CC(C)C(=O)NC1=NC2=C(C(=

O)N1)NC=N2
[3]

Synthesis of N2-Isobutyrylguanine
The synthesis of N2-isobutyrylguanine is typically achieved through the direct acylation of

guanine.

Experimental Protocol: Synthesis
A common laboratory-scale synthesis involves the reaction of guanine with an acylating agent

in a suitable solvent.[4][5]

Reactant Preparation: Suspend guanine in a suitable solvent mixture, such as

dichloromethane and dimethyl sulfoxide (1:1 v/v).[4][5]

Acylation: Add isobutyryl chloride to the suspension. The reaction proceeds by nucleophilic

attack of the N2-amino group of guanine on the carbonyl carbon of the isobutyryl chloride.

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as

Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC),

until the starting material is consumed.

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove

excess reagents and by-products. This may involve quenching the reaction, solvent
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extraction, and subsequent purification of the crude product, typically by crystallization or

column chromatography, to yield pure N2-isobutyrylguanine.

Caption: Synthesis of N2-Isobutyrylguanine.

Structural Elucidation Workflow
The confirmation of the N2-isobutyrylguanine structure follows a systematic workflow,

integrating several analytical techniques to provide orthogonal data, ensuring an unambiguous

identification.

Synthesis & Purification

Mass Spectrometry (MS)
Determine Molecular Weight

NMR Spectroscopy
Confirm Connectivity & Tautomerism

X-ray Crystallography
(Optional) Definitive 3D Structure

 if single crystal

Data Integration & Interpretation

Structure Confirmed

Click to download full resolution via product page

Caption: General workflow for structural elucidation.

Spectroscopic and Crystallographic Analysis
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain

structural information from its fragmentation patterns. High-resolution mass spectrometry

(HRMS) provides a highly accurate mass measurement, which helps in confirming the

elemental composition.
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Experimental Protocol: LC-MS/MS

Sample Preparation: Dissolve a small amount of N2-isobutyrylguanine in a suitable solvent

(e.g., acetonitrile/water mixture).

Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system,

typically with a C18 reversed-phase column, to separate the analyte from any impurities.

Ionization: Use a soft ionization technique, most commonly Electrospray Ionization (ESI), in

positive ion mode.

Mass Analysis:

Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion

[M+H]⁺.

Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to

generate characteristic fragment ions.[6]

Data Presentation: Expected Mass Spectrometry Data

Ion Formula Calculated m/z Description

[M+H]⁺ [C₉H₁₂N₅O₂]⁺ 222.0986
Protonated molecular

ion

[M-C₄H₆O+H]⁺ [C₅H₆N₅O]⁺ 152.0567
Loss of the isobutyryl

group

[C₄H₇O]⁺ [C₄H₇O]⁺ 71.0491 Isobutyryl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise connectivity of

atoms in a molecule.[7][8] For N2-isobutyrylguanine, NMR is crucial for confirming the acylation

at the N2 position and for studying its tautomeric forms in solution.[4]
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Observation of Tautomerism: Studies have shown that N2-isobutyrylguanine exists as two

distinct tautomers in a nearly 1:1 ratio in a dichloromethane-dimethyl sulfoxide solution: the 1,7-

dihydro and the 1,9-dihydro forms.[4][5] These tautomers can be directly observed and

characterized by NMR spectroscopy.[4]

Caption: Tautomeric equilibrium of N2-isobutyrylguanine.

Experimental Protocol: 1D and 2D NMR

Sample Preparation: Dissolve approximately 5-10 mg of N2-isobutyrylguanine in a suitable

deuterated solvent (e.g., DMSO-d₆).

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts,

integrations, and coupling constants of all protons. Key signals include the H8 proton of the

purine ring, the NH protons, and the protons of the isobutyryl group (methine and methyl).

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of

all unique carbon atoms, including the carbonyl and purine ring carbons.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (e.g.,

within the isobutyryl group).

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons. This is critical for confirming the attachment of

the isobutyryl group to the N2 position via correlation from the NH proton to the isobutyryl

carbonyl carbon.

Data Presentation: Representative NMR Data While exact chemical shifts are solvent-

dependent, the following table summarizes the key expected correlations for structural

confirmation.
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Proton Signal
Expected ¹H Shift (ppm,
DMSO-d₆)

Key HMBC Correlations (to
Carbon)

H8 ~8.0 C4, C5

NH (Amide) ~11.5 C2, C=O (isobutyryl)

NH (Ring) ~10.5-12.0 C2, C6, C4, C5

CH (isobutyryl) ~2.8 C=O, CH₃

CH₃ (isobutyryl) ~1.1 C=O, CH

X-ray Crystallography
X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a

molecule in the solid state.[9][10] This technique can resolve the absolute connectivity,

conformational details, and intermolecular interactions, such as hydrogen bonding, within the

crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystallization: Grow single crystals of N2-isobutyrylguanine of suitable quality. This is often

the most challenging step and involves screening various solvents, temperatures, and

crystallization techniques (e.g., slow evaporation, vapor diffusion).

Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic

X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is

recorded by a detector.[10][11]

Structure Solution and Refinement: The diffraction data (spot intensities and positions) are

processed to calculate an electron density map of the molecule.[10] An atomic model is built

into this map and refined computationally to best fit the experimental data, yielding precise

atomic coordinates, bond lengths, and bond angles.[11]

Conclusion
The structural elucidation of N2-isobutyrylguanine is a multi-step process that relies on the

synergistic application of modern analytical techniques. Synthesis followed by mass
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spectrometry confirms the molecular weight and elemental formula. Subsequently, extensive

1D and 2D NMR spectroscopy provides definitive evidence of the atomic connectivity and

reveals key solution-state behavior, such as tautomerism.[4] For an ultimate confirmation of the

three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold

standard. The combination of these methods provides the rigorous characterization required for

drug development and synthetic chemistry applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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